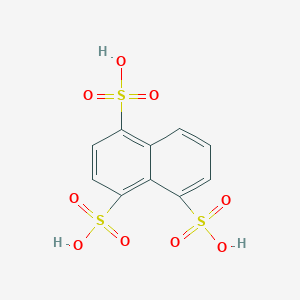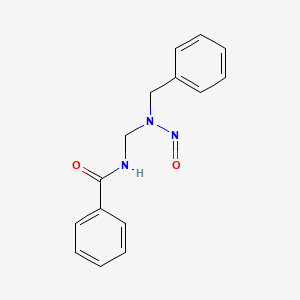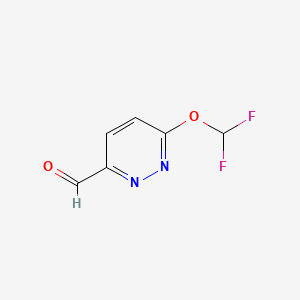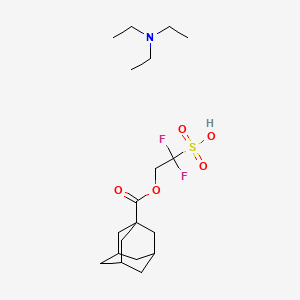
Naphthalene-1,4,5-trisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,4,5-trisulfonic acid is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at the 1, 4, and 5 positions. It is a colorless solid that is highly soluble in water and exhibits strong acidic properties due to the sulfonic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-1,4,5-trisulfonic acid is typically synthesized through a sulfonation reaction. The process involves the reaction of naphthalene with fuming sulfuric acid (oleum) at elevated temperatures. The sulfonation reaction is carried out in stages, with the temperature gradually increased to ensure complete sulfonation. For example, naphthalene is mixed with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. The mixture is then heated to 90-95°C for several hours to achieve the desired trisulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is often purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,4,5-trisulfonic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as an oxidizing agent in aqueous solutions.
Nitration: Nitric acid is used for nitration reactions, followed by reduction with suitable reducing agents to form amino derivatives.
Major Products:
Oxidation: Highly oxidized organic acids and sulfate ions.
Nitration and Reduction: Amino derivatives of naphthalene trisulfonic acid.
Applications De Recherche Scientifique
Naphthalene-1,4,5-trisulfonic acid has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of naphthalene-1,4,5-trisulfonic acid primarily involves its strong acidic properties and its ability to participate in various chemical reactions. The sulfonic acid groups enhance the compound’s solubility in water and its reactivity with other chemical species. In biological systems, the compound can interact with proteins and enzymes, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Naphthalene-1,4,5-trisulfonic acid can be compared with other naphthalene sulfonic acids, such as:
Naphthalene-1,5-disulfonic acid: This compound has two sulfonic acid groups and is used as an intermediate in dye synthesis.
Naphthalene-1,3,6-trisulfonic acid: Similar to this compound, but with sulfonic acid groups at different positions, affecting its reactivity and applications.
Uniqueness: this compound’s unique arrangement of sulfonic acid groups at the 1, 4, and 5 positions gives it distinct chemical properties and reactivity compared to other isomers. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Propriétés
Numéro CAS |
60913-37-3 |
|---|---|
Formule moléculaire |
C10H8O9S3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
naphthalene-1,4,5-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-4-5-9(22(17,18)19)10-6(7)2-1-3-8(10)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
Clé InChI |
WPLONVCLMFSJEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)




